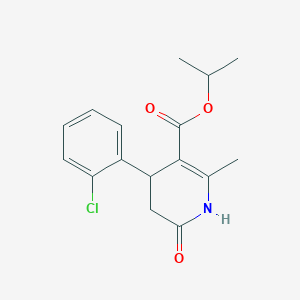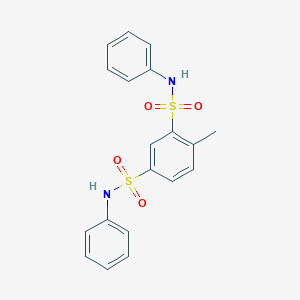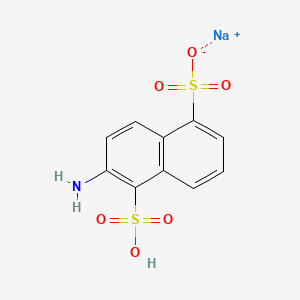![molecular formula C16H15BrClNOS B5118086 N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5118086.png)
N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide, also known as BDA-410, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the thioacetamide class of compounds and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression. N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has also been shown to inhibit the activity of the Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells. In animal models of neurodegenerative diseases, N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been shown to protect neurons from oxidative stress and improve cognitive function. Furthermore, N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been shown to have anti-inflammatory properties and reduce inflammation in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has several advantages for lab experiments, including its high purity and yield, its ability to inhibit various signaling pathways, and its potential in various scientific research applications. However, N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide. One potential direction is to study the potential of N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is to study the potential of N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide in other inflammatory diseases such as inflammatory bowel disease. Furthermore, future research could focus on the development of more soluble derivatives of N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide that could be used in aqueous solutions.
Métodos De Síntesis
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide involves the reaction between 4-bromo-2,6-dimethylphenylamine and 4-chlorobenzenethiol in the presence of potassium carbonate and DMF at high temperature. The resulting product is then purified through column chromatography to obtain N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been studied for its potential in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of these diseases. Furthermore, N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide has been studied for its anti-inflammatory properties and potential in treating inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNOS/c1-10-7-12(17)8-11(2)16(10)19-15(20)9-21-14-5-3-13(18)4-6-14/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILJNBZYWOQOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CSC2=CC=C(C=C2)Cl)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5118008.png)


![1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118021.png)
![5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5118027.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5118029.png)
![1-(4-methoxyphenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118035.png)

![1-methoxy-3-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5118047.png)
(3-pyridinylmethyl)amine oxalate](/img/structure/B5118053.png)

![2-[{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5118085.png)
![4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5118094.png)
